molecular formula C10H10N2O2 B3151560 3-(3-Methylphenyl)imidazolidine-2,4-dione CAS No. 71532-35-9

3-(3-Methylphenyl)imidazolidine-2,4-dione

Cat. No.: B3151560
CAS No.: 71532-35-9
M. Wt: 190.2 g/mol
InChI Key: XZTSVSOCDJDQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their significant biological activities and have been extensively studied for their pharmacological properties. The presence of the imidazolidine-2,4-dione core in the structure imparts various therapeutic potentials, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate. This reaction typically proceeds through a two-step process: first, a Strecker synthesis is performed using sodium cyanide, ammonium chloride, and 4-arylaldehydes, followed by acid hydrolysis to form the corresponding C-arylglycine derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow synthesis techniques. For example, the iodination agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione can be produced using a multi-jet oscillating disk continuous flow reactor platform, allowing for high throughput and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while reduction may lead to the formation of reduced imidazolidine derivatives.

Scientific Research Applications

3-(3-Methylphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antibacterial and anticonvulsant activities.

    Medicine: Investigated for its potential use in treating epilepsy and bacterial infections.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Comparison with Similar Compounds

3-(3-Methylphenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

  • 3-Phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione
  • 3-Phenyl-5-(4-ethylphenyl)-imidazolidin-2,4-dione
  • 3-Phenyl-5-(4-methoxyphenyl)-imidazolidin-2,4-dione

These compounds share the imidazolidine-2,4-dione core but differ in their substituents, which can influence their biological activities and chemical properties.

Properties

IUPAC Name

3-(3-methylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-2-4-8(5-7)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTSVSOCDJDQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509854
Record name 3-(3-Methylphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71532-35-9
Record name 3-(3-Methylphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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